Glycylglycylglycinamide

Description

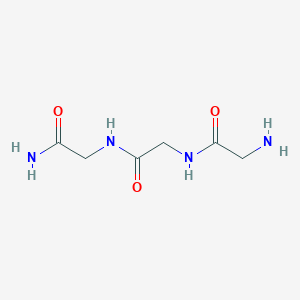

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDTZWWXUOXWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423796 | |

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-47-7 | |

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Glycylglycylglycinamide

Chemical Synthesis Strategies

The chemical synthesis of Glycylglycylglycinamide can be approached through several strategic routes, each with its own set of advantages and specific applications. These strategies range from traditional solution-phase methods to the more dominant solid-phase techniques and convergent fragment assembly approaches.

Solution-Phase Peptide Synthesis Adaptations

Historically, peptide synthesis was exclusively conducted in solution, a method that involves step-by-step coupling of amino acids in a homogenous reaction mixture. nih.gov For a short peptide like this compound, this process would involve the sequential coupling of glycine (B1666218) residues, followed by the amidation of the C-terminal carboxyl group. The primary challenge in solution-phase peptide synthesis (SolPPS) is the purification of the intermediate peptide after each coupling and deprotection step, which traditionally requires time-consuming techniques like chromatography or recrystallization. nih.govnih.govgoogle.com

Modern adaptations have sought to overcome these purification hurdles. One such advancement is the Group-Assisted Purification (GAP) chemistry, which avoids the need for chromatography by using a protecting group that facilitates easy separation of the desired peptide. rsc.org This method reduces the use of solvents and silica (B1680970) gel, making the process more environmentally friendly. rsc.org Another approach involves the use of specific coupling reagents, such as the biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient peptide bond formation with water-soluble by-products, simplifying the work-up procedure. mdpi.com While SolPPS is less common for routine peptide synthesis today, it remains valuable for certain applications, especially in large-scale production where its cost-effectiveness can be advantageous. nih.govbachem.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the predominant method for synthesizing peptides due to its efficiency, speed, and amenability to automation. core.ac.ukscispace.combeilstein-journals.org The core principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer support (resin) and then sequentially adding amino acids to the growing peptide chain. bachem.com All excess reagents and soluble by-products are removed by simple filtration and washing, thus eliminating the need for purification of intermediates. bachem.compeptide.com

The synthesis of this compound via SPPS would follow a series of repeated cycles, each consisting of:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide.

Washing: Rinsing the resin to remove excess deprotection reagent and by-products.

Coupling: Adding the next N-terminally protected amino acid, which is activated to form a peptide bond with the deprotected N-terminus of the resin-bound chain.

Washing: Rinsing the resin to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the Gly-Gly-Gly sequence is assembled. Finally, the completed peptide is cleaved from the resin support, yielding the C-terminal amide. bachem.com

The choice of resin is critical for the successful synthesis of a peptide amide like this compound. The resin must not only provide a stable anchor throughout the synthesis but also allow for the cleavage of the final product with a C-terminal amide.

For this purpose, specialized resins are employed. The most common are the Rink Amide and PAL (Peptide Amide Linker) resins. peptide.com Both are designed for the Fmoc (9-fluorenylmethoxycarbonyl) synthesis strategy and are highly acid-labile, allowing the peptide amide to be cleaved from the support under mild acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com Another option is the Sieber Amide resin, which is even more acid-sensitive and can be cleaved with as little as 1% TFA, making it suitable for peptides with acid-sensitive modifications. peptide.com

The polymer matrix of the resin is also a key consideration. Polystyrene (PS), cross-linked with divinylbenzene, is a traditional support material. thieme-connect.de However, for complex or hydrophobic peptides, aggregation can be an issue on PS resins. sigmaaldrich.com To address this, polyethylene (B3416737) glycol (PEG)-grafted polystyrene or fully PEG-based resins, such as ChemMatrix®, have been developed. scispace.comthieme-connect.desigmaaldrich.com These resins exhibit excellent swelling properties in a wide range of solvents, which helps to solvate the growing peptide chain, prevent aggregation, and improve reaction kinetics. sigmaaldrich.combiosynth.com

Table 1: Comparison of Common Resins for Peptide Amide Synthesis

| Resin Type | Linker | Typical Cleavage Condition | Key Features |

|---|---|---|---|

| Rink Amide | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | 95% TFA | Widely used for Fmoc-based synthesis of peptide amides. peptide.com |

| PAL | 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid | 95% TFA | Similar to Rink Amide, provides good performance for peptide amides. peptide.com |

| Sieber Amide | 9-Fmoc-amino-xanthen-3-yloxy | 1% TFA in DCM | Highly acid-labile; useful for synthesizing protected peptide amides. peptide.com |

| MBHA | 4-Methylbenzhydrylamine | HF | Used in Boc-based synthesis; requires strong acid for cleavage. peptide.com |

Orthogonal protection is a fundamental concept in SPPS, enabling the selective removal of one type of protecting group in the presence of others. fiveable.mewikipedia.org This strategy provides precise control over the synthesis, ensuring that peptide bonds are formed at the correct location without unintended side reactions. nih.govbiosynth.com

In the context of this compound synthesis, the primary concern is the temporary protection of the α-amino group of each incoming glycine residue. The most widely used orthogonal protection scheme is the Fmoc/tBu strategy. biosynth.comiris-biotech.de

Fmoc (9-fluorenylmethoxycarbonyl) group: This is the temporary protecting group for the α-amino terminus. It is stable to acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). biosynth.comiris-biotech.de

tBu (tert-Butyl) group: This group is used for protecting the side chains of amino acids like aspartic acid or serine. Although glycine has no side chain, the tBu group's stability to base and lability to strong acid (like TFA) is the other half of the orthogonal pair. The final cleavage of the peptide from the resin and removal of any side-chain protecting groups is typically done simultaneously with a strong acid cocktail. iris-biotech.de

The synthesis would proceed by coupling Fmoc-Gly-OH to an amide-forming resin. Then, the Fmoc group is removed with piperidine, and the next Fmoc-Gly-OH is coupled. This cycle is repeated for the third glycine. The final N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with TFA to yield this compound.

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Function | Cleavage Conditions |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | N-terminal α-amino protection | 20-40% Piperidine in DMF |

| tert-Butoxycarbonyl | Boc | N-terminal α-amino or side-chain protection | Strong acid (e.g., TFA, HF) biosynth.com |

| tert-Butyl | tBu | Side-chain protection (e.g., for Asp, Glu, Ser, Thr) | Strong acid (e.g., TFA) iris-biotech.de |

| Trityl | Trt | Side-chain protection (e.g., for Cys, His, Gln, Asn) | Mild acid (e.g., 1% TFA) peptide.com |

| Benzyl | Bzl | Side-chain protection (Boc strategy) | Strong acid (e.g., HF) |

Safety-catch linkers represent a more advanced and flexible approach for synthesizing peptide amides. nih.gov These linkers are designed to be stable under the conditions used for both N-terminal deprotection (e.g., piperidine for Fmoc) and side-chain deprotection (e.g., mild acid). nih.gov At the end of the synthesis, the linker is chemically "activated" by a specific reaction, which then makes it susceptible to cleavage under conditions that it previously resisted. nih.govmdpi.com

This strategy offers significant advantages, including the ability to use a wider range of chemical reactions on the resin-bound peptide before cleavage. For C-terminal amidation, the Safety-Catch Acid-Labile (SCAL) linkers are particularly useful. mdpi.comiris-biotech.de A SCAL linker is stable to both acids and bases during synthesis. After the peptide chain is fully assembled, the linker is activated, typically via reduction. This activation makes the linker labile to acid, and subsequent treatment with TFA cleaves the peptide from the resin to yield a C-terminal amide. mdpi.comiris-biotech.de This approach is compatible with both Fmoc and Boc protection strategies, offering greater synthetic flexibility. nih.govmdpi.com

Table 3: Examples of Safety-Catch Linkers for C-Terminal Amide Synthesis

| Linker Type | Activation Step | Cleavage Condition | Key Features |

|---|---|---|---|

| SCAL (Patek) | Reduction of sulfoxide (B87167) to sulfide (B99878) | Acidolysis (TFA) | Stable to both acid and base during synthesis; compatible with Fmoc and Boc strategies. nih.govmdpi.com |

| Mmsb-based | Reduction of sulfoxide to sulfide | Acidolysis (TFA) | A sulfinyl-based linker compatible with both Fmoc and Boc chemistry. nih.govmdpi.com |

| Thio-based | Oxidation of sulfide to sulfone | Base (β-elimination) | Activated by oxidation, the linker becomes base-labile. mdpi.com |

Segment Condensation and Fragment Assembly Approaches

In a conceptual application to this compound, one might synthesize a protected dipeptide, such as Fmoc-Gly-Gly-OH, in solution and then couple it to a glycine residue attached to an amide-forming resin (Gly-resin). This would complete the tripeptide sequence in a single coupling step on the resin.

A significant challenge in chemical segment condensation is the risk of racemization at the C-terminal amino acid of the activating peptide fragment. rug.nl To overcome this, chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative. This method uses engineered enzymes (ligases) to catalyze the formation of a peptide bond between unprotected peptide segments in an aqueous solution, which completely avoids racemization and the need for side-chain protecting groups. researchgate.netrug.nl

Catalytic Methods in Peptide Bond Formation

Transition metals, in particular, play a central role as catalysts for a wide array of transformations that allow for precise control over stereochemistry. frontiersin.org The complexation of metal ions like copper(II) and nickel(II) with peptides, including this compound, has been a subject of detailed study. researchgate.netvdoc.pub These metal ions can influence the peptide's structure and reactivity. For instance, the aqueous solution equilibria of copper(II) and nickel(II) complexes with this compound have been determined, revealing that protons can be ionized from terminal amide nitrogens as well as peptide nitrogens under the influence of the metal ion. researchgate.netresearchgate.net This interaction highlights the potential for metal ions to act as catalysts or intermediates in reactions involving the peptide backbone.

Modern synthetic strategies employ a variety of catalytic systems to achieve specific outcomes. Asymmetric catalysis is fundamental for creating enantiopure chiral molecules with high selectivity. frontiersin.org This field includes diverse methodologies such as:

Transition Metal Catalysis : Utilizes metals with chiral ligands to facilitate the formation of specific C-C and C-X bonds. frontiersin.org Nickel-catalyzed reactions, for example, have been used in three-component reductive couplings to form C-acyl glycosides from peptide substrates, demonstrating a sophisticated approach to bond formation. nih.gov

Organocatalysis : Employs small, metal-free organic molecules to catalyze transformations, offering an alternative to metal-based systems. frontiersin.orgrsc.org

Biocatalysis : Leverages enzymes, nature's own catalysts, to achieve remarkable selectivity under mild reaction conditions. frontiersin.org

Photocatalysis and Electrocatalysis : These emerging areas use light or electricity as driving forces for chemical reactions, offering sustainable and atom-efficient approaches to synthesis. frontiersin.org

These catalytic advancements are crucial for developing atom-efficient and ecologically sound synthetic routes for complex peptides. univie.ac.at

Table 1: Comparison of Catalytic Methods in Peptide Synthesis

| Catalytic Method | Typical Catalysts | Key Advantages | Potential Applications in this compound Synthesis |

|---|---|---|---|

| Transition Metal Catalysis | Ni(II), Cu(II), Rh(III), Pd(0) complexes | High efficiency, stereoselectivity, broad substrate scope. frontiersin.org | Directed C-H functionalization, cross-coupling reactions to modify side chains or termini. nih.gov |

| Organocatalysis | Chiral amines, phosphines, N-heterocyclic carbenes (NHCs) | Metal-free, environmentally friendly, high enantioselectivity. frontiersin.org | Asymmetric synthesis of non-standard amino acid precursors for incorporation. rsc.org |

| Biocatalysis | Enzymes (e.g., proteases, ligases) | Exquisite selectivity, mild reaction conditions, high functional group tolerance. frontiersin.org | Chemo- and regioselective peptide bond formation, dynamic kinetic resolution of precursors. |

| Photoredox Catalysis | Ru(bpy)₃²⁺, Ir(ppy)₃ | Uses light energy, enables novel reaction pathways. frontiersin.org | Radical-based functionalization, late-stage modification under mild conditions. |

Post-Synthetic Modification and Functionalization of this compound

Post-synthetic modification (PSM) is a powerful strategy for systematically altering the structure and properties of a molecule after its initial assembly. labxing.com This approach allows for the introduction of new functional groups or the fine-tuning of existing ones, thereby expanding the utility of the core peptide structure. For this compound, with its terminal primary amine and amide groups, as well as backbone amide linkages, PSM offers numerous possibilities for functionalization.

The core concept of PSM involves performing a chemical reaction on a pre-formed structure to create new bonds and introduce desired properties. labxing.com This is a flexible tool that can be more efficient than synthesizing a complex functionalized molecule from scratch. labxing.com For peptides, functionalization can be used to attach reporter groups (like fluorophores), enhance metal-binding properties, or alter solubility and cellular uptake.

Common strategies for peptide modification include:

Amine Functionalization : The N-terminal primary amine of this compound is a prime target for modification. Reactions with activated esters or aldehydes can introduce a wide range of functionalities. For instance, labeling primary amines on peptides with activated pentafluorophenol (B44920) (PFP) esters has been shown to be a highly efficient strategy. researchgate.net The formation of imine bonds through reactions with aldehydes is another reversible modification that can be used to switch properties like solubility. rsc.org

Metal Complexation : As previously noted, this compound readily forms complexes with metal ions like Cu(II) and Ni(II). researchgate.netresearchgate.net This intrinsic property can be exploited for functional purposes. Furthermore, the peptide structure itself can be modified to create branched, three-dimensional structures with enhanced or novel metal-binding options. researchgate.net

Backbone and Side-Chain Modification : While Glycine residues lack side chains, the peptide backbone itself can be a site for modification, although this is often more challenging. More complex peptides containing residues with reactive side chains (e.g., lysine, cysteine, aspartic acid) offer more straightforward handles for PSM. The principles learned from these systems can inform strategies for more complex derivatives of the this compound scaffold.

Table 2: Selected Post-Synthetic Modification Strategies for Peptides

| Modification Strategy | Target Site | Typical Reagents | Resulting Functionality / Application |

|---|---|---|---|

| Acylation/Amidation | N-terminal amine, side-chain amines | Acetic anhydride, activated esters (e.g., PFP esters) researchgate.netlabxing.com | Neutralizes charge, attaches labels (e.g., biotin, fluorophores). |

| Reductive Amination | N-terminal amine | Aldehydes/ketones, reducing agent (e.g., NaBH₃CN) | Forms secondary or tertiary amines, attaches various functional groups. |

| Imine Formation | N-terminal amine | Aldehydes | Reversible modification, can be used for dynamic systems or solubility switching. rsc.org |

| Metal Coordination | N-terminal amine, backbone amides | Metal salts (e.g., Cu(II), Ni(II) salts) researchgate.net | Forms metallopeptides, potential catalytic activity, structural probes. |

Challenges and Innovations in this compound Synthesis Scalability

Scaling up the synthesis of any chemical compound, from a laboratory benchtop to an industrial multi-kilogram scale, presents a host of complex challenges. gappeptides.comcambridgenetwork.co.uk For peptide synthesis, this process requires robust, cost-effective, and highly efficient technologies that can meet market demands while adhering to strict regulatory and environmental guidelines. gappeptides.com The transition from small-scale to large-scale production is a significant risk factor in development, with potential for failure and delays if not planned carefully. gappeptides.com

Key challenges in scaling up peptide synthesis include:

Process Parameters : Factors such as reaction cycle times, mixing rates, and heat transfer become much more difficult to control in large reactors compared to small flasks. gappeptides.com

Heterogeneous Reactions : In Solid-Phase Peptide Synthesis (SPPS), a common method, the reaction mixture is heterogeneous, which complicates mixing and requires specialized equipment like special mixers and filters that can limit scale. gappeptides.com

Resource Management : The availability and cost of raw materials, including protected amino acids and coupling reagents, can become a limiting factor at large scales. gappeptides.com

Waste Management : Large-scale synthesis generates significant amounts of chemical waste, posing both an environmental and economic burden. gappeptides.com

To address these scalability challenges, significant innovation is occurring in the field of peptide manufacturing. One of the most promising areas is the development of alternative synthesis and purification platforms. Group Assisted Purification Peptide Synthesis (GAPPS), for example, is an alternative to traditional liquid-phase (LPPS) and solid-phase (SPPS) synthesis that shows great promise for addressing large-scale challenges by simplifying purification and potentially reducing waste. gappeptides.com

Another key innovation is the adoption of continuous flow chemistry. Continuous flow systems offer precise control over reaction conditions like temperature and mixing, which can enhance efficiency and safety. frontiersin.org This approach can also facilitate easier scaling, as production can be increased by running the system for longer periods or by "scaling out" (using multiple systems in parallel) rather than "scaling up" to larger, more complex reactors. mdpi.com The integration of automation and process analytics is also crucial for monitoring and optimizing large-scale production runs in real-time. fermenteq.com

Table 3: Challenges and Innovations in Peptide Synthesis Scalability

| Challenge | Description | Innovative Solution |

|---|---|---|

| Inefficient Mixing & Heat Transfer | In large batches, especially in heterogeneous SPPS, ensuring uniform reaction conditions is difficult. gappeptides.com | Continuous Flow Chemistry: Provides superior control over mixing and temperature gradients in microreactors. frontiersin.org |

| Complex Purification | Chromatography, often used for purification, is expensive and difficult to scale. | Group Assisted Purification Peptide Synthesis (GAPPS): Simplifies purification by using a group that facilitates separation, avoiding extensive chromatography. gappeptides.com |

| High Raw Material Cost & Waste | Traditional peptide synthesis has poor atom economy, using large excesses of expensive reagents. univie.ac.at | Catalytic Methods: Use of catalysts reduces the need for stoichiometric reagents, improving atom economy and reducing waste. univie.ac.at |

| Process Control & Reproducibility | Maintaining consistent quality across large batches can be difficult. gappeptides.com | Process Analytical Technology (PAT): Real-time monitoring of reactions to ensure consistency and optimize processes. |

| High Capital & Operational Costs | Scaling up traditional batch equipment is expensive and resource-intensive. gappeptides.comresearchgate.net | Process Intensification: Designing smaller, more efficient systems (like flow reactors) that reduce capital investment and operational footprint. |

Complexation Chemistry and Metal Ion Interactions of Glycylglycylglycinamide

Solution Equilibria and Thermodynamics of Metal-Glycylglycylglycinamide Complexes

The formation and stability of metal complexes with peptide ligands in aqueous solution are governed by intricate equilibria that are highly dependent on pH. These equilibria involve the protonation of the ligand and the stepwise formation of various complex species.

Potentiometric pH Titration for Determination of Protonation and Stability Constants

Potentiometric pH titration is a fundamental technique used to quantitatively determine the protonation constants of a ligand and the stability constants of its metal complexes. chem-soc.siresearchgate.net This method involves the gradual addition of a standard base to an acidic solution of the ligand, both in the absence and presence of a metal ion, while monitoring the pH. The resulting titration curves provide the data needed to calculate the equilibrium constants for the various protonation and complexation reactions.

Table 1: Illustrative Protonation Constants for Glycyl-Glycine

| Equilibrium | pKa |

| H2L+ ⇌ HL + H+ | ~3.2 |

| HL ⇌ L- + H+ | ~8.2 |

Note: These values are for glycylglycine (B550881) and serve as an example. The actual pKa values for glycylglycylglycinamide may differ.

pM + qL + rH ⇌ MpLqHr

where M is the metal ion, L is the ligand, and H is the proton.

Species Distribution and Stoichiometry of Copper(II) and Nickel(II) Complexes

The speciation of metal-glycylglycylglycinamide complexes in solution changes significantly with pH. At low pH, the metal ions are typically in their hydrated form, and the ligand is fully protonated. As the pH increases, the ligand deprotonates, and various complex species begin to form.

For Copper(II) complexes with peptides, coordination typically begins at the N-terminal amino group and the adjacent carbonyl oxygen. As the pH rises, Cu(II) is known to promote the deprotonation of the peptide amide nitrogens, leading to the formation of very stable chelate rings. nih.gov This results in a sequence of complex species, often denoted as [CuL]+, [CuH-1L], and [CuH-2L]-, where H-n indicates the displacement of 'n' peptide amide protons. The stoichiometry is typically 1:1 (metal:ligand).

For Nickel(II) , the interaction with peptides is also pH-dependent. Ni(II) can also induce the deprotonation of peptide amide nitrogens, but this generally occurs at a higher pH compared to Cu(II). nih.gov The formation of square-planar Ni(II) complexes with deprotonated peptide ligands is a well-documented phenomenon. nih.gov The stoichiometry of the dominant species is usually 1:1.

The distribution of these species as a function of pH can be visualized in species distribution diagrams, which show the percentage of each complex present in solution at a given pH. While specific diagrams for this compound are not available, the general trend for similar peptides shows the free metal ion and protonated ligand dominating at low pH, followed by the formation of various complex species in the mid-pH range, and often the formation of hydroxo complexes or precipitation at high pH. nih.govresearchgate.net

Structural Characterization of Coordination Environments

The geometric arrangement of the donor atoms of this compound around the central metal ion determines the structure and properties of the resulting complex.

Ligand Field Effects and Coordination Geometries

The interaction between the metal ion's d-orbitals and the ligand's donor atoms leads to a splitting of the d-orbital energies, an effect described by ligand field theory. This splitting influences the electronic spectra, magnetic properties, and coordination geometry of the complex.

Copper(II) (d9 configuration) complexes are subject to Jahn-Teller distortion, which often results in a distorted octahedral or square planar geometry. arcjournals.org With peptide ligands like this compound, Cu(II) typically forms square planar or square pyramidal complexes. The coordination sphere is often composed of nitrogen and oxygen donor atoms from the ligand.

Nickel(II) (d8 configuration) can form complexes with various geometries, including octahedral, square planar, and tetrahedral. luc.edu With strong-field ligands, such as deprotonated peptide nitrogens, Ni(II) has a strong preference for forming diamagnetic, square planar complexes. researchgate.net The specific geometry adopted depends on the ligand's steric and electronic properties.

Influence of Peptide and Amide Nitrogens on Metal Binding

A crucial aspect of the coordination chemistry of peptides is the involvement of the peptide and terminal amide nitrogen atoms in metal binding. The terminal amino group is typically the primary anchoring site for metal ion coordination at acidic pH. researchgate.net

As the pH increases, metal ions like Cu(II) and Ni(II) can displace the protons from the amide nitrogens of the peptide backbone, leading to the formation of strong metal-nitrogen bonds. nih.gov This deprotonation is facilitated by the chelate effect, where the formation of stable five- or six-membered rings drives the equilibrium towards complex formation. The coordination of deprotonated amide nitrogens results in a significant increase in the stability of the complexes. researchgate.net The terminal amide group of this compound also provides an additional nitrogen donor that can participate in coordination, potentially leading to different chelation patterns compared to peptides with a terminal carboxylate group.

Redox Chemistry of Metal-Glycylglycylglycinamide Systems

The redox properties of metal complexes are critical to their potential roles in biological electron transfer processes and catalysis. The coordination environment provided by the ligand can significantly influence the redox potential of the metal ion.

The redox behavior of copper and nickel complexes can be investigated using electrochemical techniques such as cyclic voltammetry. This method can determine the reduction and oxidation potentials of the M(II)/M(I) or M(III)/M(II) couples.

For Copper(II) complexes, the Cu(II)/Cu(I) redox potential is highly sensitive to the coordination geometry and the nature of the donor atoms. The coordination of nitrogen ligands, particularly deprotonated amide nitrogens, can stabilize the Cu(II) oxidation state, thereby affecting the redox potential. The redox behavior of copper-peptide complexes is relevant to their potential role in oxidative stress and the generation of reactive oxygen species. nih.gov

For Nickel(II) complexes, the Ni(II)/Ni(I) and Ni(III)/Ni(II) redox couples are of interest. The formation of square planar complexes with deprotonated peptide nitrogens can influence the accessibility of different oxidation states. The redox chemistry of nickel is generally complex and can be influenced by both the metal center and the ligand itself, which can be redox-active. nih.gov While specific redox data for this compound complexes are not readily found in the reviewed literature, the principles governing the redox behavior of other peptide complexes would be expected to apply.

Ligand Exchange Kinetics and Mechanisms in this compound Metal Complexes

Ligand substitution reactions in metal complexes are fundamental processes that dictate their reactivity. libretexts.org These reactions can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.org

Dissociative (D) Mechanism: In this two-step mechanism, the departing ligand leaves first, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This is analogous to an SN1 reaction in organic chemistry. libretexts.org

Associative (A) Mechanism: Here, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, from which the leaving group then departs. This is similar to an SN2 pathway. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can have more associative (Ia) or dissociative (Id) character depending on the degree of bond formation versus bond breaking in the transition state. libretexts.orgkccollege.ac.in

For square planar d8 complexes, such as those formed by Pd(II) and Pt(II), associative mechanisms are common. libretexts.orglibretexts.org Studies on Pd(II) complexes with tripeptides have shown that a fourth, monodentate ligand can readily participate in ligand exchange reactions. nih.govnih.gov The lability of this fourth ligand can be exploited to form more stable tetradentate complexes. opinvisindi.is Octahedral complexes, which are more common for ions like Ni(II) and Co(III), tend to favor dissociative or interchange mechanisms due to greater steric hindrance around the metal center. libretexts.orgslideshare.net The rate of ligand exchange can span many orders of magnitude depending on the metal ion, its d-electron configuration, and the properties of both the incoming and outgoing ligands. libretexts.org For instance, complexes of Cr(III) (d³) and low-spin Co(III) (d⁶) are typically kinetically inert, while complexes with zero crystal field stabilization energy (CFSE) are often very labile. libretexts.org

Specific Ion Effects and Preferential Interactions in Aqueous Solutions

The behavior of peptides like this compound in aqueous electrolyte solutions is strongly influenced by specific ion effects, often described by the Hofmeister series. rsc.org This series ranks ions based on their ability to structure or disrupt the hydrogen-bonding network of water, which in turn affects the solubility and stability of solutes like peptides. rsc.orgacs.org Ions are broadly classified as "kosmotropes" (water-structuring, leading to "salting-out") or "chaotropes" (water-disrupting, leading to "salting-in"). acs.org

Research on closely related oligopeptides like triglycine (B1329560) provides significant insights. nih.gov Ions interact directly with the functional groups of the peptide. Cations, particularly divalent ones, show preferential interaction with the negatively charged C-terminal carboxylate group, while anions interact with the positively charged N-terminal ammonium (B1175870) group. nih.govipb.pt The strength of these interactions varies with the ion type. For example, denaturing cations (like Li⁺ and guanidinium) and anions (like I⁻ and SCN⁻) show more pronounced effects on the peptide's dynamics in solution compared to weakly denaturing ions (like K⁺ and Cl⁻). nih.gov

Table 2: Classification of Common Ions in the Hofmeister Series

| Effect | Cations | Anions |

|---|---|---|

| Kosmotropes (Salting-out) | Mg2+ > Ca2+ > Li+ > Na+ > K+ | SO42- > HPO42- > F- > Cl- |

| Chaotropes (Salting-in) | NH4+ > Cs+ > Guanidinium+ | Br- > I- > NO3- > SCN- |

Biochemical Research Applications and Pathway Probing with Glycylglycylglycinamide

Glycylglycylglycinamide as a Reagent for Biochemical Pathway Elucidation

While specific studies detailing the use of this compound for elucidating biochemical pathways are not extensively documented, the application of peptides and their derivatives as probes in biological systems is a well-established research strategy. Bioactive peptides play crucial roles in a myriad of physiological processes, acting as signaling molecules and regulators of cellular functions. nih.govmdpi.comresearchgate.net The introduction of synthetic peptides like this compound into cellular or in vitro systems can help in identifying and characterizing the enzymes and receptors that interact with such molecules.

Peptides can be designed and synthesized to mimic endogenous substances, allowing researchers to study specific steps in a biochemical cascade. nih.gov For instance, by observing the cleavage products of this compound upon incubation with cell extracts or purified enzymes, one can identify and characterize the peptidases involved in its metabolism. Furthermore, by modifying this compound with fluorescent or radioactive labels, it could be used as a tracer to follow its transport and localization within cells, providing insights into peptide uptake and trafficking mechanisms. The use of peptide-based probes is instrumental in fields like oncology for tumor imaging and targeting. nih.gov

Enzyme-Peptide Interactions and Catalytic Mechanisms

The interaction of this compound with enzymes, particularly peptidases, is a key area of its biochemical relevance. The amide group at the C-terminus distinguishes it from its carboxylated counterpart, Glycylglycylglycine, potentially influencing its stability and interaction with enzymes.

The hydrolysis of peptides by peptidases is a fundamental biochemical reaction. Studies on the enzymatic cleavage of Glycylglycylglycine (GGG) have shown that various peptidases can act on this substrate. For example, extracts from the salivary glands of Drosophila melanogaster have been shown to hydrolyze diglycylglycine. nih.gov Another study identified a novel glycine (B1666218) aminopeptidase (B13392206) from Actinomucor elegans that efficiently hydrolyzes glycine-containing substrates. researchgate.net

While direct kinetic data for the enzymatic hydrolysis of this compound is scarce, it is plausible that it would serve as a substrate for similar peptidases. The rate of hydrolysis would be influenced by the specific enzyme's substrate specificity and the presence of the C-terminal amide. Kinetic studies would be essential to determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) for the hydrolysis of this compound by various peptidases, providing insights into the enzyme's affinity for this substrate and its catalytic efficiency.

Table 1: Examples of Peptidase Activity on Glycine-Containing Peptides

| Enzyme Source | Substrate | Observations |

| Drosophila melanogaster salivary gland extracts | Diglycylglycine (GGG) | Hydrolytic activity observed. nih.gov |

| Actinomucor elegans | Glycine-β-naphthylamide | Efficient hydrolysis, indicating a preference for glycine at the N-terminus. researchgate.net |

Peptides and their derivatives can act as inhibitors of enzymes, a principle that is fundamental to many therapeutic strategies. americanpeptidesociety.orgnih.gov For example, various tripeptide amides have been synthesized and evaluated as potential inhibitors of urokinase, a serine protease implicated in cancer metastasis. nih.govwikipedia.org These studies demonstrate that modifications to the peptide structure can lead to potent and selective enzyme inhibition. Similarly, kojic acid-tripeptide amides have been developed as tyrosinase inhibitors. nih.gov

This compound could potentially act as a competitive inhibitor for peptidases that recognize and bind similar tripeptide sequences. americanpeptidesociety.org By binding to the active site of the enzyme, it could prevent the binding and cleavage of the natural substrate. Kinetic studies, such as the generation of Lineweaver-Burk plots, would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (K_i). americanpeptidesociety.org

Conversely, in some enzymatic systems, small molecules can act as activators. While less common for peptides, it is a possibility that could be explored through detailed kinetic analysis.

The interaction of xenobiotics with drug-metabolizing enzymes is a critical aspect of pharmacology and toxicology. The major enzyme systems responsible for drug metabolism are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govnih.gov

There is limited direct evidence for the interaction of this compound with these enzyme systems. However, studies on other glycine-containing compounds provide some context. For instance, a glycine transporter 1 inhibitor, BI 425809, was found to induce CYP3A4 in vitro and in vivo. nih.gov This suggests that molecules with a glycine moiety can interact with and modulate the activity of CYP enzymes.

The UGT enzymes are responsible for the glucuronidation of a wide range of compounds, and their activity can be influenced by various drugs and endogenous molecules. nih.gov Whether this compound or its metabolites could serve as substrates or inhibitors for UGTs remains an area for future investigation. Given that this compound is a small, hydrophilic peptide, its interaction with these membrane-bound enzymes might be limited, but cannot be ruled out without experimental data.

Molecular Recognition and Binding Events

The ability of this compound to be recognized by and bind to specific biological macromolecules is fundamental to its potential applications in biochemical research.

Glycine itself is an important neurotransmitter that interacts with specific receptors in the central nervous system, such as the inhibitory glycine receptor and as a co-agonist at the NMDA receptor. wikipedia.org While this compound is a tripeptide, the presence of glycine residues could potentially lead to interactions with glycine-binding sites on receptors or other proteins. For example, excitatory glycine receptors (eGlyRs), composed of GluN1 and GluN3A subunits, are activated exclusively by glycine. pnas.org

Studies on the interfacial interactions of short glycine peptides with model membrane systems have shown that peptides like diglycine and triglycine (B1329560) tend to associate between the interface and the bulk water, while monomeric glycine resides closer to the interface. researchgate.netnih.gov This suggests that this compound could have distinct interaction properties at biological membranes compared to free glycine.

The identification of specific binding partners for this compound would require techniques such as affinity chromatography, pull-down assays, or surface plasmon resonance. Such studies would be crucial in uncovering novel biological roles and potential therapeutic applications for this tripeptide amide.

Non-Covalent Interactions in Peptide-Protein Systems

The functionality and specificity of this compound in biochemical research are fundamentally governed by the non-covalent interactions it forms within the active sites of enzymes or the binding pockets of proteins. These interactions, while transient, are collectively crucial for molecular recognition, binding affinity, and the catalytic processes. The primary non-covalent forces at play between this compound and a protein target include hydrogen bonds, electrostatic interactions, and van der Waals forces.

Hydrogen Bonding: The this compound molecule possesses multiple hydrogen bond donors and acceptors. The amide groups in the peptide backbone and the terminal amide can participate in hydrogen bonding with amino acid residues in a protein's binding site. For instance, the carbonyl oxygens can act as hydrogen bond acceptors, while the amine hydrogens can act as donors. These interactions are highly directional and play a significant role in the precise orientation of the peptide within the protein's active site.

Electrostatic Interactions: At physiological pH, the N-terminal amino group of this compound is protonated, carrying a positive charge, while the C-terminal amide is neutral. This positive charge can form favorable electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) within the protein's binding site. These interactions contribute significantly to the initial binding and stabilization of the peptide-protein complex.

Van der Waals Forces: These are weaker, non-specific interactions that arise from temporary fluctuations in electron density around atoms. Although individually weak, the cumulative effect of multiple van der Waals interactions between the atoms of this compound and the atoms of the protein's binding pocket can be substantial. These forces are critical for the close packing and shape complementarity between the peptide and the protein.

The following table summarizes the potential non-covalent interactions involving this compound:

| Interaction Type | Potential this compound Moiety | Potential Protein Residue Partner | Significance in Interaction |

| Hydrogen Bond (Donor) | N-terminal amine, Backbone amide N-H | Carbonyl oxygen of backbone or side chain (e.g., Asp, Gln, Asn) | Orientation and Specificity |

| Hydrogen Bond (Acceptor) | Backbone carbonyl oxygen, C-terminal amide carbonyl | Amine or hydroxyl groups of side chains (e.g., Ser, Thr, Tyr, Lys) | Stabilization of the bound conformation |

| Electrostatic Interaction (Ion-Pairing) | N-terminal -NH3+ | Carboxylate groups of acidic residues (Asp, Glu) | Initial recognition and binding affinity |

| Van der Waals Forces | Entire molecule | Hydrophobic and aliphatic residues in the binding pocket | Close packing and shape complementarity |

These non-covalent interactions are fundamental to the utility of this compound in biochemical studies, as they dictate the specificity and affinity of its binding to target proteins, thereby influencing the outcomes of enzymatic assays and pathway probing experiments.

Role as a Precursor or Product in Hypothetical Biochemical Transformations

While not a central metabolite in major biochemical pathways, the structure of this compound allows for its theoretical participation as either a precursor or a product in specific, hypothetical biochemical reactions. These transformations could be catalyzed by enzymes with broad substrate specificities or by engineered enzymes in synthetic biology applications.

This compound as a Hypothetical Precursor:

One plausible hypothetical transformation is the enzymatic hydrolysis of the terminal amide bond. A hypothetical amidase or a peptidase with broad specificity could catalyze the conversion of this compound to glycylglycylglycine and ammonia (B1221849).

Hypothetical Reaction: this compound + H₂O → Glycylglycylglycine + NH₃

Enzyme Class (Hypothetical): Amidase, Peptidase

This theoretical reaction could be part of a catabolic pathway designed to utilize small peptides or amides as a source of amino acids or nitrogen.

This compound as a Hypothetical Product:

Conversely, this compound could be the product of a hypothetical amidation reaction. An enzyme, such as a peptide amidase or a ligase operating in reverse, could catalyze the formation of the C-terminal amide by reacting glycylglycylglycine with an ammonia source, often coupled with an energy source like ATP.

Hypothetical Reaction: Glycylglycylglycine + NH₃ + ATP → this compound + ADP + Pi

Enzyme Class (Hypothetical): Peptide Amidase, Ligase

Such a reaction would be an example of a post-translational modification if it were to occur on a larger peptide, but on a small molecule like this, it represents a potential biosynthetic step.

The following table outlines these hypothetical transformations:

| Transformation Type | Starting Material(s) | Product(s) | Hypothetical Enzyme | Potential Biochemical Context |

| Hydrolysis (Catabolic) | This compound, H₂O | Glycylglycylglycine, NH₃ | Amidase/Peptidase | Degradation of small peptides/amides for nutrient recycling. |

| Amidation (Anabolic) | Glycylglycylglycine, NH₃, ATP | This compound, ADP, Pi | Peptide Amidase/Ligase | Biosynthesis of a specialized small molecule with a C-terminal amide. |

These hypothetical roles for this compound underscore the versatility of simple peptide structures in potential biochemical networks and provide a framework for designing novel enzymatic pathways in synthetic biology.

Computational and Theoretical Investigations of Glycylglycylglycinamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the structural dynamics of peptides. nih.gov These methods allow researchers to map the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them, which collectively govern the molecule's flexibility and function.

Exploration of Conformational Landscape and Flexibility

The conformational landscape of a peptide like Glycylglycylglycinamide is defined by the rotational possibilities around its single bonds, primarily the peptide backbone dihedral angles (phi, ψ). Computational studies on analogous glycine-containing peptides reveal that even simple sequences can adopt a variety of structures.

For instance, a computational analysis of a glycine (B1666218) tripeptide analog (Ac-Gly-Gly-NHMe) identified several low-energy conformers. nih.gov In the absence of a solvent, these structures often feature internal hydrogen bonds that lead to turn-like conformations, including type I and type II β-turns. nih.gov The flexibility of the glycine residues, which lack a side chain, allows the peptide backbone to sample a wide range of dihedral angles, leading to a complex energy landscape with multiple stable and metastable states. The relative energies of these conformations determine their population at equilibrium.

Table 1: Illustrative Conformational Energies for a Glycine Tripeptide Analog (Ac-Gly-Gly-NHMe) in Gas Phase

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Conformer A | 0.0 | Type I β-turn |

| Conformer B | 0.2 | Type II β-turn |

| Conformer C | 1.5 | Extended Structure |

| Conformer D | 2.1 | Other Turn-like Structure |

Note: This data is for the analogous molecule Ac-Gly-Gly-NHMe and serves to illustrate the typical energy differences found in such studies. nih.gov Specific values for this compound would require a dedicated computational study.

Solvent Effects on Peptide Conformation and Dynamics

The surrounding solvent environment plays a crucial role in determining peptide structure. Solvation effects are critical as water molecules can form hydrogen bonds with the peptide backbone and amide terminus, competing with and disrupting intramolecular hydrogen bonds. mdpi.com

Computational studies consistently show that the presence of an aqueous solvent can significantly alter the conformational preferences of peptides. For the Ac-Gly-Gly-NHMe analog, including a continuum model of aqueous solvation in calculations led to two specific conformers (a type I and a type II β-turn) becoming significantly lower in energy than all other structures. nih.gov This highlights the solvent's role in stabilizing particular folded states. The interaction with water can favor more extended structures or, conversely, stabilize compact conformations by shielding charged groups. MD simulations in explicit solvent would further elucidate the specific hydrogen bonding networks between water and this compound and the dynamics of the surrounding water shell.

Quantum Chemical Studies and Electronic Structure Characterization

Quantum chemical methods provide a more fundamental understanding of a molecule's properties by solving approximations of the Schrödinger equation. These methods are used to determine electronic structure, which dictates bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is particularly effective for determining ground-state properties such as optimized molecular geometry, vibrational frequencies, and charge distributions.

For a molecule like this compound, DFT calculations would be used to predict the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. Studies on the related dipeptide glycylglycine (B550881) have used DFT methods like B3LYP to identify the most stable conformers and calculate their vibrational spectra, which can then be compared to experimental infrared and Raman data. nih.gov Such a study on this compound would provide a detailed picture of its ground-state geometry and the distribution of electrons within the molecule, highlighting polar regions susceptible to interaction.

Table 2: Representative DFT-Calculated Properties for Glycylglycine

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 11.5 D | B3LYP/6-311++G |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G |

| LUMO Energy | -0.5 eV | B3LYP/6-311++G |

| C=O Stretch Freq. | ~1700-1750 cm⁻¹ | B3LYP/6-311++G |

Note: This table shows typical data obtained from DFT calculations on the related molecule Glycylglycine. nih.gov Similar calculations would be necessary to determine these properties for this compound.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer another avenue for high-accuracy calculations. These methods can be computationally more demanding than DFT but are valuable for benchmarking and for calculating properties where DFT may be less reliable.

For this compound, ab initio calculations would be instrumental in predicting various spectroscopic properties. For example, they could be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for its hydrogen, carbon, and nitrogen atoms. They can also predict the frequencies and intensities of vibrational modes, aiding in the interpretation of infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data is a powerful way to validate the computed structures and gain confidence in the theoretical model.

Prediction of this compound Interactions

Understanding how this compound interacts with other molecules, such as water, ions, or biological macromolecules, is key to understanding its potential function. Computational methods can predict the nature and strength of these interactions.

Molecular docking and advanced MD simulations are used to predict how a small molecule might bind to a larger receptor, such as a protein. nih.gov For this compound, these simulations could identify potential binding sites and predict the binding affinity. The calculations would analyze the intermolecular forces involved, such as hydrogen bonds and electrostatic interactions between the peptide and its binding partner.

Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the results of DFT calculations to analyze the topology of the electron density. This analysis can precisely characterize the nature of intermolecular bonds, such as hydrogen bonds, and quantify their strength. For glycine dimers, QTAIM analysis has been used to reveal the extent of electron density transfer between monomers, providing a quantitative measure of the interaction strength. mdpi.com A similar approach for this compound would provide fundamental insights into its interaction patterns with its environment.

Ligand-Binding Site Prediction and Docking Methodologies

The identification of ligand-binding sites on target proteins is a critical first step in drug discovery and functional proteomics. For a peptide like this compound, which could act as a ligand, predicting its binding orientation and affinity to a receptor is of significant interest. A variety of computational methodologies are employed for this purpose, ranging from sequence-based to structure-based approaches.

Structure-Based Prediction: When the three-dimensional structure of a target protein is known, several algorithms can be used to identify potential binding pockets. These methods often rely on geometric criteria, such as identifying cavities and clefts on the protein surface that are large enough to accommodate a ligand. Tools like CASTp (Computed Atlas of Surface Topography of proteins) and SURFNET use algorithms to define and measure the volume and shape of surface pockets. For a hypothetical interaction between this compound and a receptor, these tools would be used to first identify all potential binding sites on the receptor's surface.

Molecular Docking: Once potential binding sites are identified, molecular docking simulations are performed to predict the preferred binding mode and affinity of this compound to each site. Docking programs, such as AutoDock, Glide, and GOLD, systematically sample different conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. The scoring functions are designed to approximate the free energy of binding and typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Definition of the Binding Site: A grid box is defined around the predicted binding site on the receptor to confine the docking search space.

Docking Simulation: The docking algorithm explores the conformational and orientational space of this compound within the defined grid box.

Scoring and Ranking: The resulting binding poses are scored, and the pose with the lowest (most favorable) score is predicted as the most likely binding mode.

The results of a docking study can be summarized in a table, as illustrated below with hypothetical data for the binding of this compound to three different predicted binding sites on a target protein.

| Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Site 1 | -7.2 | ASP12, LYS34, TYR88 | 3 |

| Site 2 | -5.8 | GLU56, ARG71 | 2 |

| Site 3 | -4.9 | SER23, THR45 | 1 |

This table presents hypothetical data for illustrative purposes.

Free Energy Calculations for Binding Affinities

While docking provides a rapid estimation of binding affinity, more rigorous and computationally intensive methods are often required for accurate determination of the binding free energy. These methods explicitly account for the dynamic nature of the protein-ligand complex and the surrounding solvent. The most common approaches are endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and more rigorous alchemical free energy calculations. acs.orgrsc.orgnih.govworldwidejournals.com

MM/PBSA and MM/GBSA: These methods are used to post-process molecular dynamics (MD) simulation trajectories of the protein-ligand complex. nih.govworldwidejournals.com The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The free energy of each species is estimated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of the molecular mechanics energy in the gas phase (E_MM), the polar solvation free energy (G_polar), and the nonpolar solvation free energy (G_nonpolar). G_polar is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while G_nonpolar is typically estimated from the solvent-accessible surface area (SASA). nih.govworldwidejournals.com

A hypothetical breakdown of the energy components for the binding of this compound to a target protein is shown in the table below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -35.8 |

| Electrostatic Energy (ΔE_elec) | -42.1 |

| Polar Solvation Energy (ΔG_polar) | 55.3 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.6 |

| Binding Free Energy (ΔG_bind) | -27.2 |

This table presents hypothetical data for illustrative purposes.

Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide the most accurate predictions of binding free energies. These methods involve creating a non-physical, or "alchemical," pathway that transforms the ligand into nothing (absolute binding free energy) or into another ligand (relative binding free energy) both in the solvated state and when bound to the protein. The free energy change is then calculated by integrating the work done during this transformation over a series of intermediate steps. While highly accurate, these calculations are computationally very expensive.

Theoretical Models for Peptide-Ion and Peptide-Solvent Interactions

The behavior of this compound in a biological environment is heavily influenced by its interactions with surrounding ions and solvent molecules, primarily water. Theoretical models and computational simulations are essential for understanding these interactions at a molecular level.

Peptide-Ion Interactions: Metal ions play crucial roles in the structure and function of many proteins. The amide and carboxylate groups of peptides are known to be effective metal ion binding sites. Computational studies can predict the preferred coordination sites, binding energies, and structural changes in this compound upon ion binding.

Density Functional Theory (DFT) calculations are often used to study the geometry and energetics of small peptide-ion complexes in the gas phase. For larger systems and to include solvent effects, classical MD simulations with appropriate force fields are employed. These simulations can reveal how the binding of an ion, such as Na⁺, K⁺, or Ca²⁺, alters the conformational landscape of this compound.

A hypothetical study might compare the binding energies of different metal ions to this compound, as shown in the table below.

| Ion | Coordination Site(s) | Calculated Binding Energy (kcal/mol) |

| Na⁺ | Carbonyl oxygens | -25.3 |

| K⁺ | Carbonyl oxygens | -18.9 |

| Ca²⁺ | Carbonyl and amide oxygens | -85.7 |

This table presents hypothetical data for illustrative purposes.

Peptide-Solvent Interactions: The interaction of this compound with water is fundamental to its structure and dynamics. MD simulations with explicit solvent models (e.g., TIP3P, SPC/E) are the primary tool for studying these interactions. These simulations can provide detailed information about the hydration shell of the peptide, including the number of water molecules, their residence times, and the hydrogen bonding network between the peptide and water.

Analysis of such simulations often involves calculating the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a peptide atom. The integration of the RDF gives the coordination number, which is the average number of solvent molecules in the first solvation shell.

The table below presents hypothetical data from an MD simulation of this compound in water, showing the average number of water molecules within the first hydration shell of different functional groups.

| Functional Group | Average Number of Water Molecules |

| N-terminal amino group | 3.5 |

| C-terminal amide group | 2.8 |

| Peptide carbonyl oxygens (total) | 6.2 |

| Peptide amide hydrogens (total) | 3.1 |

This table presents hypothetical data for illustrative purposes.

These computational approaches provide a detailed picture of the molecular interactions that govern the behavior of this compound, offering valuable insights for its potential applications in biochemical and pharmacological contexts.

Advanced Analytical Methodologies for Glycylglycylglycinamide Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For a polar, non-volatile peptide like Glycylglycylglycinamide, liquid chromatography and capillary electrophoresis are primary methods, while gas chromatography can be used following chemical modification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides. The separation is typically achieved using reversed-phase columns, where a nonpolar stationary phase is used with a polar mobile phase. The choice of detector is critical and depends on the analytical requirements.

UV Detection : this compound possesses peptide bonds that absorb ultraviolet (UV) light at low wavelengths, typically around 190-210 nm. utwente.nlspectroscopyonline.com A variable wavelength UV detector can be set to this region to quantify the peptide as it elutes from the HPLC column. spectroscopyonline.com This method is robust and widely applicable for purity determination. scispace.com

Fluorescence Detection : Since this compound does not naturally fluoresce, fluorescence detection requires a derivatization step. youtube.com The peptide can be labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), before HPLC analysis. thermofisher.com This approach significantly enhances sensitivity by a factor of 10 to 1,000 compared to UV detection, making it ideal for trace-level analysis. youtube.com The detector is set to the specific excitation and emission wavelengths of the chosen fluorescent label. thermofisher.comthermofisher.com

Diode Array Detection (DAD) : A Diode Array Detector (DAD), also known as a photodiode array (PDA) detector, offers a significant advantage over a standard UV detector. Instead of measuring absorbance at a single wavelength, DAD scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for the eluting compound. measurlabs.comctlatesting.com This capability is invaluable for assessing peak purity by comparing spectra across a single chromatographic peak and can aid in the tentative identification of unknown impurities. nih.govresearchgate.net

| Detection Mode | Principle | Advantages for this compound | Considerations |

|---|---|---|---|

| UV Detection | Measures absorbance of UV light by peptide bonds. utwente.nl | Simple, robust, good for quantification and purity. | Lower sensitivity; requires mobile phases transparent at low UV wavelengths. |

| Fluorescence Detection | Detects light emitted from a fluorescently tagged molecule. youtube.com | Extremely high sensitivity for trace analysis. thermofisher.comthermofisher.com | Requires a pre-column derivatization step as the native peptide is non-fluorescent. youtube.com |

| Diode Array Detection (DAD) | Acquires a full UV-Vis spectrum as the compound elutes. measurlabs.com | Allows for peak purity assessment and aids in impurity identification. nih.gov | Generally has slightly lower sensitivity than a single-wavelength UV detector. |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. gcms.cz this compound, being a peptide, is non-volatile due to its polar nature and strong intermolecular hydrogen bonding. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a chemical derivatization process is required to increase its volatility. colostate.edusemanticscholar.org This involves converting the polar functional groups (N-terminal amine, amide groups) into less polar, more volatile derivatives. gcms.cz

Common derivatization strategies include:

Silylation : This process replaces active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov

Acylation : This involves reacting the peptide with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form volatile derivatives. gcms.cz

Once derivatized, the compound can be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or coupled with a mass spectrometer (GC-MS). nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for analyzing charged biomolecules like peptides. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, governed by their charge-to-size ratio. nih.govresearchgate.net For purity assessment of this compound, Capillary Gel Electrophoresis (CGE) is particularly effective. semanticscholar.orgnih.gov In CGE, the capillary is filled with a sieving matrix, such as a linear polymer, which allows for separation based on molecular size, similar to traditional slab gel electrophoresis but with the advantages of automation, higher efficiency, and on-line quantification. nih.govsciex.com This technique can effectively resolve the intact peptide from smaller or larger impurities, providing a clear profile of sample purity. sciex.com

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise information on molecular mass and structure.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile, polar, and thermally labile molecules like this compound directly from a solution. nih.gov ESI generates gaseous ions from the intact molecule with minimal fragmentation, making it ideal for determining the molecular mass with high accuracy. nsf.gov this compound typically forms a protonated molecular ion, [M+H]⁺, in the positive ion mode. The mass spectrometer then measures the mass-to-charge ratio (m/z) of this ion, allowing for the precise determination of the peptide's monoisotopic or average molecular mass. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₄O₃ | PubChem nih.gov |

| Molecular Weight | 188.18 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 188.09094026 Da | PubChem nih.gov |

| Precursor Ion [M+H]⁺ (Observed m/z) | 189.0982 | NIST nih.gov |

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of the peptide and verify its amino acid sequence. nih.gov In an MS/MS experiment, the previously identified precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 189.1) is isolated and then subjected to fragmentation, typically through Collision-Induced Dissociation (CID). cas.cn The resulting fragment ions, known as product ions, are then mass-analyzed.

The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of predictable series of ions, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between the peaks in the product ion spectrum, the amino acid sequence can be confirmed. For this compound (Gly-Gly-Gly-NH₂), this technique verifies the sequence of the three glycine (B1666218) residues and the presence of the C-terminal amide. nih.gov The fragmentation pattern provides definitive proof of the peptide's primary structure. nih.govfigshare.com

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Plausible Fragment Identity |

|---|---|---|---|

| 189.1 [M+H]⁺ | Variable | 127 | y₂ ion (H-Gly-Gly-NH₂)⁺ |

| 115 | b₂ ion (H-Gly-Gly-)⁺ |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule to several decimal places. This precision allows for the determination of the elemental composition of an analyte with a high degree of confidence.

For this compound, HRMS is used to confirm its molecular formula (C₆H₁₁N₅O₃) by comparing the experimentally measured exact mass with the theoretically calculated mass. The analysis is typically performed using techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The instrument measures the m/z of the protonated molecule, [M+H]⁺. The high mass accuracy, typically within 5 parts per million (ppm), helps to distinguish this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

| Parameter | Value | Description |

| Molecular Formula | C₆H₁₁N₅O₃ | The elemental composition of this compound. |

| Theoretical Exact Mass | 201.08619 Da | The calculated monoisotopic mass based on the most abundant isotopes of each element. |

| Theoretical [M+H]⁺ | 202.09346 Da | The theoretical mass of the protonated molecule. |

| Typical Observed [M+H]⁺ | ~202.0935 Da | An example of an experimental value obtained from an HRMS instrument. |

| Mass Accuracy (ppm) | < 5 ppm | The acceptable deviation between the theoretical and observed mass for confident identification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural elucidation and conformational analysis of this compound.

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide initial structural information. The ¹H NMR spectrum shows distinct signals for the amide (NH) protons and the α-carbon protons (CH₂) of each glycine residue. The chemical shifts of these protons are sensitive to their local electronic environment and can indicate different conformations. The ¹³C NMR spectrum reveals signals for the carbonyl (C=O) carbons of the peptide bonds and the α-carbons, confirming the carbon framework of the molecule.

2D NMR: To overcome the signal overlap often present in 1D spectra and to establish connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY can establish the connectivity between the NH and α-CH₂ protons within each glycine residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the α-CH₂ protons to their corresponding α-carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for sequencing the peptide by connecting one residue to the next through the peptide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial information about the peptide's three-dimensional conformation and folding in solution.

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Amide Protons (NH) | 7.5 - 8.5 | N/A |

| **α-Carbon Protons (CH₂) ** | 3.5 - 4.2 | 41 - 44 |

| Carbonyl Carbons (C=O) | N/A | 168 - 175 |

To gain deeper insights into the dynamics, interactions, and reaction mechanisms of this compound, isotope-labeling is used in conjunction with NMR. researchgate.net This involves synthetically incorporating stable isotopes, such as ¹³C and ¹⁵N, into specific positions or throughout the molecule. nih.govspringernature.com

Uniformly labeling the peptide with ¹³C and ¹⁵N enhances the sensitivity of NMR experiments and enables the use of advanced triple-resonance techniques, which are particularly useful for larger peptides but can also simplify the analysis of smaller ones. researchgate.net Site-specific labeling, where only one or a few atoms are replaced with their heavy isotopes, is a powerful strategy. nih.gov For example, labeling the carbonyl carbon of a specific peptide bond with ¹³C can allow researchers to monitor conformational changes or enzymatic cleavage at that precise location. Similarly, ¹⁵N labeling of an amide nitrogen can provide detailed information about hydrogen bonding and solvent accessibility at that site. researchgate.netresearchgate.net These detailed mechanistic insights are often not accessible through the study of the unlabeled molecule alone.

Spectroscopic Probes and Methods

Spectroscopic methods that probe the electronic properties of molecules provide complementary information to mass spectrometry and NMR.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. For peptides like this compound, the primary chromophore is the peptide bond itself. The peptide bond exhibits a strong absorption band in the far-UV region, typically around 190-230 nm. researchgate.net This absorption is due to the π → π* electronic transition of the carbonyl group within the amide linkage. While this absorption can be used to estimate peptide concentration, its position and intensity are also sensitive to the peptide's secondary structure and solvent environment. nih.gov For instance, changes in conformation that affect the electronic environment of the peptide bonds can lead to shifts in the absorption maximum.

| Chromophore | Wavelength of Max. Absorption (λmax) | Electronic Transition |

| Peptide Bond | ~190-230 nm | π → π* |

This compound is not intrinsically fluorescent because it lacks an aromatic fluorophore. Therefore, to utilize the high sensitivity of fluorescence spectroscopy, a derivatization approach is necessary. This involves covalently attaching a fluorescent tag, or fluorophore, to the peptide. The N-terminal primary amine group of this compound is a common target for such labeling. cogershop.comnih.gov

Two common fluorogenic reagents that react with primary amines are:

Dansyl Chloride (DNS-Cl): This reagent reacts with the N-terminal amine to produce a highly fluorescent dansyl-sulfonamide adduct. Dansyl chloride itself is non-fluorescent, and the resulting conjugate exhibits strong fluorescence with an emission maximum that is sensitive to the polarity of its environment. cogershop.comnih.gov

Fluorescamine (B152294): This is another fluorogenic reagent that reacts rapidly with primary amines to form a fluorescent pyrrolinone product. wikipedia.orgbiotium.com Like dansyl chloride, fluorescamine is non-fluorescent, and the excess reagent is hydrolyzed to non-fluorescent products, minimizing background signal. wikipedia.orgbiotium.cominterchim.fr

These derivatization approaches allow for the highly sensitive detection and quantification of this compound.